
MEthyl-2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate is a chemical compound that belongs to the class of isoindoline derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Fluorogenic Reagent for Amine Detection
A fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, has been developed for the analysis of primary amines and aminated carbohydrates through HPLC, CE, and MALDI/MS. It successfully labels peptides at very low levels, displaying good stability and allowing for further manipulation and structural analysis due to its hydrophobic nature. This property enables reversed-phase HPLC analysis and aids in the structural verification of chiral peptide derivatives through characteristic elution intervals between diastereomeric peaks. The labeled peptides and neutral oligosaccharides are detectable through MALDI/MS in positive mode, highlighting its utility in peptide and carbohydrate analysis (P. Chen & M. Novotny, 1997).
Fluorogenic Labeling for Biological Thiols
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been investigated as a fluorogenic labeling agent for HPLC of biologically important thiols like glutathione and cysteine. This compound reacts selectively and rapidly with thiols to produce fluorescent adducts, which can be separated by reversed-phase HPLC and detected fluorimetrically. Its applications include the determination of L-cysteine and mesna in pharmaceutical formulations, demonstrating its potential in the analysis of biologically relevant thiols (R. Gatti et al., 1990).
Electrochemical Fluorination for Synthetic Applications
Electrochemical fluorination of methyl(phenylthio)acetate has been achieved using tetrabutylammonium fluoride (TBAF), showcasing a method for the mono-fluorination of this compound. This process highlights the role of triflic acid to TBAF concentration ratio in fluorination efficiency and represents a novel application in the synthesis of fluorinated compounds, including radiofluorination for PET imaging applications. The methodology offers a new avenue for the synthesis of fluorinated molecules, with potential applications in pharmaceuticals and diagnostics (Mehrdad Balandeh et al., 2017).
Inhibition of Methanogenesis
Methyl fluoride (fluoromethane [CH₃F]) has been utilized as a selective inhibitor of CH₄ oxidation by aerobic methanotrophic bacteria in environmental studies. Its effects on anaerobic microorganisms, particularly inhibiting growth and CH₄ production in pure and mixed cultures of aceticlastic methanogens, underscore its utility in studying methane emission and microbial ecology. This research offers insights into the microbial processes affecting methane production and could inform strategies for methane management in natural and engineered environments (P. Janssen & P. Frenzel, 1997).
Propriétés
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c1-23-17(22)14(10-6-8-11(18)9-7-10)19-15(20)12-4-2-3-5-13(12)16(19)21/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTFAEHERIQIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MEthyl-2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

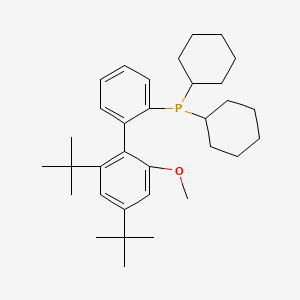
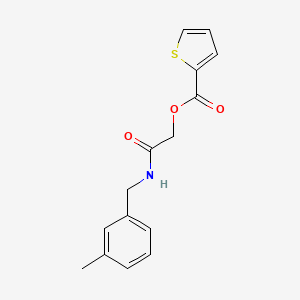
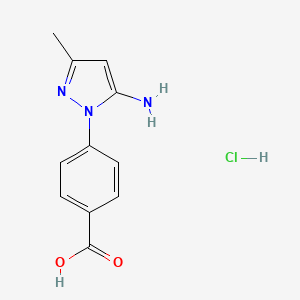
![1-(Imidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B2765319.png)
![7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2765320.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)

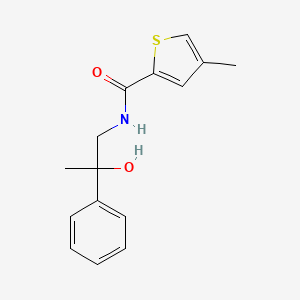
![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)
![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)
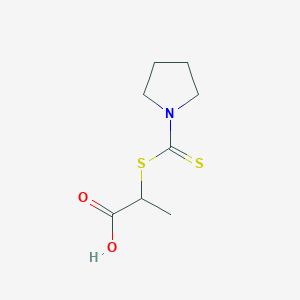
![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)